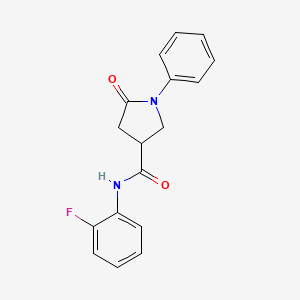

![molecular formula C22H31FN4O B5500510 4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)

4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

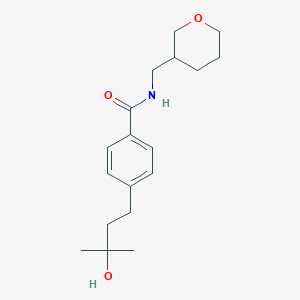

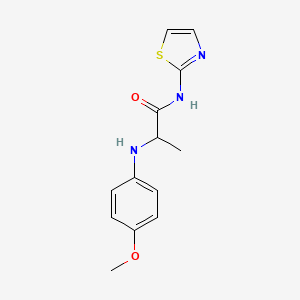

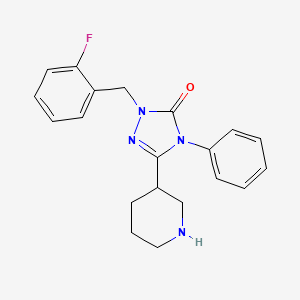

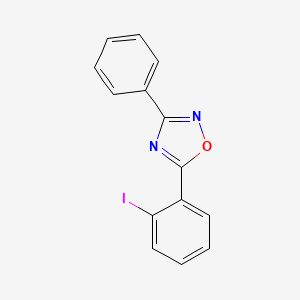

Description

The compound belongs to a class of chemicals known for their complex synthesis and diverse chemical properties. These compounds are studied for their structural uniqueness and potential applications in various fields of chemistry and pharmacology. The focus of this analysis excludes direct applications, drug use, and dosage information, concentrating instead on the chemical and physical aspects.

Synthesis Analysis

The synthesis of related diazepinone derivatives often involves multistep reactions, including condensation, aminolysis, and cyclodehydration processes. For instance, the synthesis of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives involves condensation reactions of cyclohexanedione, o-phenylenediamine, and aromatic aldehydes, characterized by IR, MS, 1H NMR, and elemental analysis (Wang et al., 2016). Similar methodologies can be adapted for synthesizing compounds with imidazole and diazepanone structures, emphasizing the flexibility and complexity of synthetic routes.

Molecular Structure Analysis

The structural elucidation of these compounds is crucial, often achieved through X-ray crystallography, as seen in some derivatives, and supported by spectroscopic methods like IR, MS, and NMR spectroscopy. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the chemical behavior of the compound (Özbey et al., 2004).

Chemical Reactions and Properties

Compounds with a diazepanone core exhibit a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. For instance, the reaction of 4-diazoisochroman-3-imines with alkenes under Rh(II) catalysis demonstrates the compound's reactivity towards cyclopropanation and cycloaddition reactions (Ren et al., 2017).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular forces. X-ray crystallography studies reveal the intricacies of the crystal packing and hydrogen bonding patterns, which are pivotal in understanding the compound's solubility and stability.

Chemical Properties Analysis

The chemical properties are closely tied to the compound's functional groups and overall molecular structure. Reactivity towards different chemical reagents, stability under various conditions, and the compound's behavior in chemical syntheses are governed by these molecular features. Investigations into the reactions of similar compounds with difluorocarbene and 2H-azirines, for example, shed light on potential reactivity pathways and the formation of fluorinated diazepine derivatives (Novikov et al., 2006).

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of related diazepine compounds involves complex chemical reactions, including methylation and catalytic debenzylation processes, to produce imidazo[4,5-e][1,4]diazepines and their isomeric forms. These procedures provide valuable insights into the thermodynamic parameters and total energy calculations, which are crucial for understanding the stability and reactivity of such compounds (Ivanov et al., 1992). Similarly, the synthesis of 4-diazoisochroman-3-imines demonstrates the compound's role as a precursor in cycloaddition reactions, leading to the creation of various isochromene derivatives, highlighting its versatility in synthetic chemistry (Ren et al., 2017).

Catalysis and Reactivity

The manganese(III) complexes of bisphenolate ligands, including diazepane-based ligands, have been studied for their catalytic ability in olefin epoxidation reactions. These complexes, characterized by different substituents on the phenolate ligand, show a direct correlation between the Lewis acidity of the Mn(III) center and the yield/selectivity of the epoxidation process, indicating the compound's potential in catalysis (Sankaralingam & Palaniandavar, 2014).

Biological Activity

In the realm of bioactivity, derivatives of diazepine compounds have been synthesized and tested for their anticancer properties. For example, fluorine compounds containing isoxazolylamino and phosphonate groups have shown moderate anticancer activity in vitro, which suggests potential therapeutic applications of these compounds (Song et al., 2005).

Imaging and Detection

Furthermore, the development of fluorescent labeling reagents for amino acids based on diazepine derivatives, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for high-performance liquid chromatography, underscores the compound's utility in analytical chemistry and biological studies (Watanabe & Imai, 1981).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FN4O/c1-16(2)20-14-25(15-21-24-10-12-26(21)17(3)4)11-9-22(28)27(20)13-18-5-7-19(23)8-6-18/h5-8,10,12,16-17,20H,9,11,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUASLPHZXOGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=NC=CN3C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)